3-Bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine
CAS No.: 832696-84-1
Cat. No.: VC18769040
Molecular Formula: C11H7BrN2OS
Molecular Weight: 295.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832696-84-1 |
|---|---|
| Molecular Formula | C11H7BrN2OS |
| Molecular Weight | 295.16 g/mol |
| IUPAC Name | 3-bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine |
| Standard InChI | InChI=1S/C11H7BrN2OS/c12-8-5-16-10-7(6-1-2-15-4-6)3-14-11(13)9(8)10/h1-5H,(H2,13,14) |
| Standard InChI Key | KDYMNHWCERHMEN-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC=C1C2=CN=C(C3=C2SC=C3Br)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₁H₇BrN₂OS and a molecular weight of 295.16 g/mol. Its IUPAC name, 3-bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine, reflects a fused thienopyridine core substituted with a bromine atom at position 3 and a furan-3-yl group at position 7.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 832696-84-1 | |
| Molecular Formula | C₁₁H₇BrN₂OS | |
| Molecular Weight | 295.16 g/mol | |
| Canonical SMILES | C1=COC=C1C2=CN=C(C3=C2SC=C3Br)N | |
| InChI Key | KDYMNHWCERHMEN-UHFFFAOYSA-N |
The SMILES string indicates a thieno[3,2-c]pyridine scaffold with a bromine atom on the thiophene ring and a furan substituent on the pyridine moiety. The presence of both sulfur (thiophene) and oxygen (furan) heteroatoms suggests potential for π-π stacking and hydrogen bonding, which are critical in drug-receptor interactions .
Synthesis and Preparation
Table 2: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | K₂CO₃, DMF, 60°C, 12h | 70–80% |
| 2 | t-BuOK, DMF, 65°C, 4h | 60–70% |
Challenges in Optimization
The bromine atom’s steric and electronic effects may necessitate tailored reaction conditions. For instance, in related systems, fluorine substituents undergo nucleophilic substitution with methoxide ions at higher temperatures , suggesting that bromine’s lower electronegativity might require milder conditions to avoid side reactions.
Future Directions
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Biological Screening: Prioritize assays for kinase inhibition or antimicrobial activity.
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Derivatization: Introduce sulfonamide or carboxylic acid groups via the amine functionality.
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Process Optimization: Explore microwave-assisted synthesis to improve yield and purity.
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